1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene
Overview
Description
1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene is an organic compound with the molecular formula C9H8Cl2O2S. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a 2,2-dichloroethenyl group and a methyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The 2,2-dichloroethenyl group can participate in electrophilic addition reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene can be compared with other similar compounds, such as:
1-[(2,2-Dichloroethenyl)sulfonyl]-4-nitrobenzene: This compound has a nitro group instead of a methyl group, which can significantly alter its reactivity and applications.
1-[(2,2-Dichloroethenyl)sulfonyl]-4-chlorobenzene: The presence of a chlorine atom on the benzene ring can affect the compound’s chemical properties and its interactions with other molecules.
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its potential for further exploration and development.
Properties
IUPAC Name |
1-(2,2-dichloroethenylsulfonyl)-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFAPRPRHJTPDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234870 | |
Record name | 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30749-26-9 | |
Record name | 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30749-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,2-Dichloroethenyl)sulfonyl]-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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